molecular formula C56H80N2O22S2 B8120404 Bis-sulfone-PEG12-NHS Ester

Bis-sulfone-PEG12-NHS Ester

Cat. No.: B8120404
M. Wt: 1197.4 g/mol
InChI Key: BJDSAKOWMGLMII-UHFFFAOYSA-N
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Description

Overview of Multifunctional Linkers in Chemical Biology and Materials Science Research

Multifunctional linkers are chemical entities that possess two or more reactive groups, allowing for the covalent connection of multiple molecular components. cornell.edu These linkers are instrumental in a wide array of applications, including the construction of antibody-drug conjugates (ADCs), the functionalization of nanoparticle surfaces, and the creation of molecular probes for biological imaging. cornell.eduacs.org The ability to orthogonally attach different molecules is a key feature of heteromultifunctional linkers, which are crucial for synthesizing complex structures like heterovalent ligands. cornell.edu

The development of multifunctional linkers has been driven by the need for greater control over the structure and function of bioconjugates. acs.org Early linkers were often simple homobifunctional molecules, but the demand for more complex and targeted therapies has spurred the creation of sophisticated heterobifunctional and multicomponent systems. chempep.compurepeg.combiochempeg.com These advanced linkers can incorporate cleavable sites for controlled drug release or specific spacers to modulate the properties of the final conjugate. cornell.edu The evolution of these molecular tools reflects the growing sophistication of research in fields that bridge chemistry, biology, and materials science. chempep.com

Design Principles and Functional Architecture of Bis-sulfone-PEG12-NHS Ester

The design of this compound is a prime example of rational molecular engineering, where each component is selected for a specific function. This heterobifunctional linker combines a bis-sulfone group for selective reaction with thiols, a polyethylene (B3416737) glycol (PEG) spacer for enhanced biocompatibility, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. broadpharm.commedchemexpress.com This architecture allows for the precise and stable conjugation of two different types of biomolecules or a biomolecule and a synthetic payload.

The bis-sulfone moiety is a key feature, enabling the specific and covalent re-bridging of disulfide bonds in proteins, such as those found in antibodies. medchemexpress.com This reaction is highly selective for the sulfur atoms of cysteine residues that form a native disulfide bond. medchemexpress.com The result is a stable, three-carbon bridge that maintains the structural integrity of the protein. medchemexpress.com The PEG12 spacer, consisting of twelve repeating ethylene (B1197577) glycol units, imparts hydrophilicity to the linker, which is crucial for improving the solubility and reducing the aggregation of the resulting conjugate in aqueous environments. axispharm.comthermofisher.cominterchim.frrsc.org Finally, the NHS ester provides a reliable method for attaching the linker to a second molecule containing a primary amine, such as a lysine (B10760008) residue on a protein or a small molecule drug. thermofisher.comglenresearch.com

Strategic Utility of Polyethylene Glycol (PEG) Spacers in Bioconjugation

Polyethylene glycol (PEG) spacers are widely used in bioconjugation due to their unique and beneficial properties. chempep.com These synthetic polymers are composed of repeating ethylene oxide units, which make them highly water-soluble, biocompatible, and non-immunogenic. chempep.comthermofisher.com The inclusion of a PEG spacer in a linker can significantly enhance the pharmacokinetic and pharmacodynamic properties of a bioconjugate. lifetein.comqyaobio.com

The primary advantages of using PEG spacers include:

Improved Solubility: PEG chains increase the hydrophilicity of conjugated molecules, preventing aggregation and improving their solubility in aqueous solutions. axispharm.comthermofisher.comrsc.org

Reduced Immunogenicity: The "stealth" properties of PEG create a hydration shell around the conjugate, which can mask it from the immune system and reduce the likelihood of an immune response. chempep.com

Enhanced Stability: PEGylation can protect conjugated biomolecules from enzymatic degradation, leading to a longer circulation half-life in the body. axispharm.comqyaobio.com

Distinctive Reactivity Profiles of Sulfone and N-Hydroxysuccinimide (NHS) Ester Moieties

The this compound linker incorporates two distinct reactive groups, each with a specific and well-characterized reactivity profile.

The bis-sulfone group is designed for the selective bis-alkylation of thiols derived from the reduction of a disulfide bond. medchemexpress.com This reaction is particularly useful for re-bridging the interchain disulfide bonds of antibodies. medchemexpress.com The sulfone moiety can act as a Michael acceptor, reacting with nucleophiles like thiols. rsc.orgugr.es In the context of this linker, the two sulfone groups allow for the simultaneous reaction with two cysteine residues, effectively crosslinking them with a stable three-carbon bridge. medchemexpress.com This reaction is highly chemoselective for thiols, especially under controlled pH conditions, minimizing side reactions with other nucleophilic amino acid residues. nih.govnih.gov The resulting thioether bonds are significantly more stable than those formed by other thiol-reactive groups like maleimides. nih.govnih.gov

The N-Hydroxysuccinimide (NHS) ester is a widely used amine-reactive functional group in bioconjugation. thermofisher.comglenresearch.com It readily reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of proteins, to form a stable amide bond. thermofisher.comnih.gov This reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5). thermofisher.comlumiprobe.com While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting ester and thioester linkages are less stable. glenresearch.com The primary competing reaction is hydrolysis, where the NHS ester reacts with water. glenresearch.com Therefore, reaction conditions such as pH, temperature, and concentration must be carefully controlled to maximize the efficiency of the desired conjugation. thermofisher.comneb.com

Historical Context and Evolution of Heterobifunctional PEGylated Linkers in Academic Research

The development of heterobifunctional PEGylated linkers is a direct result of the evolution of bioconjugation chemistry, driven by the increasing demand for more sophisticated and targeted therapeutic and diagnostic agents. chempep.comnih.gov The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce their immunogenicity. chempep.com

The 1990s saw the emergence of monodisperse PEG linkers with defined molecular weights and terminal functional groups, which enabled more precise and reproducible bioconjugation. chempep.com This led to the development of heterobifunctional PEG linkers, which possess two different reactive groups at their ends. purepeg.combiochempeg.com This dual reactivity allows for the specific and sequential conjugation of two different molecules, a significant advantage over homobifunctional linkers. mdpi.com

The evolution of these linkers has been marked by the introduction of a variety of reactive groups to target different functional groups on biomolecules. rsc.org For example, the combination of an amine-reactive NHS ester with a thiol-reactive maleimide (B117702) has been a popular choice for creating antibody-drug conjugates. rsc.org More recently, novel reactive moieties like sulfones have been incorporated to create even more stable and specific linkages. nih.govjove.com The continuous development of new heterobifunctional PEGylated linkers reflects the ongoing pursuit of greater control and precision in the field of bioconjugation. chempep.comnih.gov

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H80N2O22S2/c1-45-3-11-50(12-4-45)81(64,65)43-49(44-82(66,67)51-13-5-46(2)6-14-51)55(62)47-7-9-48(10-8-47)56(63)57-18-20-69-22-24-71-26-28-73-30-32-75-34-36-77-38-40-79-42-41-78-39-37-76-35-33-74-31-29-72-27-25-70-23-21-68-19-17-54(61)80-58-52(59)15-16-53(58)60/h3-14,49H,15-44H2,1-2H3,(H,57,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDSAKOWMGLMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80N2O22S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1197.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes for the Preparation of Bis-sulfone-PEG12-NHS Ester

The synthesis of this compound is a multi-step process that combines three key functional components: the thiol-reactive bis-sulfone group, the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and the amine-reactive N-hydroxysuccinimide (NHS) ester.

The synthesis of this heterobifunctional linker is not a trivial process and involves the sequential assembly of its constituent parts. While proprietary specifics may vary between manufacturers, a general and logical synthetic pathway can be constructed based on established principles of organic and bioconjugation chemistry.

A plausible synthetic route begins with the formation of the core bis-sulfone moiety, which is then coupled to the PEG spacer, and finally functionalized with the NHS ester.

Step 1: Synthesis of the Bis-sulfone Carboxylic Acid Precursor The pathway often starts with a central scaffold molecule that can be functionalized to create the bis-sulfone structure. For instance, a molecule with a central carbon atom attached to two leaving groups can be reacted with p-toluenesulfinate to form the bis(tosyl) core. This core would also possess a protected functional group that can be later converted into a carboxylic acid.

Step 2: Introduction of the PEG12 Spacer The carboxylic acid end of a discrete, monodisperse PEG12 chain (HO-(CH₂CH₂O)₁₂-COOH) is protected. The terminal hydroxyl group of this PEG linker is then activated, often by converting it to a better leaving group like a tosylate or mesylate. This activated PEG chain is subsequently reacted with the bis-sulfone precursor from Step 1 via nucleophilic substitution to form the Bis-sulfone-PEG12-acid conjugate.

Step 3: NHS Ester Formation In the final step, the protected carboxylic acid on the distal end of the PEG chain is deprotected. The resulting free carboxylic acid is then activated for reaction with primary amines. This is typically achieved by reacting the Bis-sulfone-PEG12-acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction is generally performed in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to prevent premature hydrolysis of the highly reactive NHS ester. broadpharm.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). broadpharm.com

A generalized reaction scheme is presented below:

Step Reactant A Reactant B Coupling Agent/Conditions Product
1 Bis-sulfone core with functional handle Protected PEG12 with terminal leaving group Base, Organic Solvent Bis-sulfone-PEG12-protected acid
2 Bis-sulfone-PEG12-protected acid Deprotection Agent Acid or Base Bis-sulfone-PEG12-acid

This is an interactive data table based on the text.

Achieving high purity and yield is critical for the reliable use of this compound in research, particularly in applications like antibody-drug conjugate (ADC) development where homogeneity is paramount. axispharm.com

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): This is the predominant method for purifying the final product and intermediates. Reversed-phase HPLC (RP-HPLC) is particularly effective at separating the desired product from unreacted starting materials, byproducts from the coupling reaction (e.g., dicyclohexylurea if DCC is used), and any hydrolyzed ester. The use of a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) allows for fine separation and isolation of the pure compound. nih.gov

Column Chromatography: Traditional silica (B1680970) gel chromatography may be used for the purification of less polar intermediates earlier in the synthetic pathway.

Yield Optimization:

Anhydrous Conditions: The NHS ester functional group is highly susceptible to hydrolysis. broadpharm.com Therefore, ensuring strictly anhydrous (dry) solvents and reagents during the final coupling step is crucial to prevent the formation of the non-reactive Bis-sulfone-PEG12-acid and maximize the yield of the desired NHS ester. windows.net

Use of Excess Reagents: In the NHS ester formation step, using a slight excess of NHS and the coupling agent can drive the reaction to completion. nih.gov However, this necessitates a robust purification step to remove the excess reagents afterward.

Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, further preserving the integrity of the reagents and products. windows.net

Development of Analogues and Derivatives of this compound

The tripartite structure of this compound allows for extensive modification to create analogues with fine-tuned properties for specialized applications.

The reactivity of the bis-sulfone group is a key target for modification. This group functions as a bis-alkylating agent that reacts selectively with the two thiol groups derived from a reduced disulfide bond. broadpharm.comvectorlabs.commedchemexpress.com This reaction proceeds via a sequential Michael addition-elimination mechanism. researchgate.net

Structural modifications can be rationally designed to alter this reactivity:

Electronic Effects: The sulfone groups are typically derived from tosylates (p-toluenesulfonyl). The reactivity of the system can be tuned by substituting the methyl group on the aromatic ring with either electron-donating groups (to decrease reactivity) or electron-withdrawing groups (to increase reactivity). This allows for the optimization of the crosslinking reaction kinetics for different proteins or reaction conditions.

Alternative Thiol-Reactive Groups: While the bis-sulfone is effective for re-bridging disulfide bonds, other thiol-reactive groups could be incorporated to create linkers with different stability profiles or reaction mechanisms. However, the bis-sulfone's ability to form a stable, three-carbon thioether bridge is a significant advantage for maintaining protein structure. vectorlabs.comaxispharm.com

Histidine Reactivity: The bis-sulfone moiety has also been reported to react with adjacent imidazole (B134444) groups in poly-histidine tags, offering an alternative conjugation site beyond cysteine residues. researchgate.net Designing analogues with enhanced specificity for either thiols or histidines could broaden the utility of this linker class.

For applications requiring the attachment of multiple molecules or the creation of more complex bioconjugates, multi-arm or branched PEG architectures can be employed. biochempeg.com A branched Bis-sulfone-PEG-NHS ester could, for example, allow a single protein to be linked to two other molecules simultaneously.

The synthesis of such platforms would start with a multi-functional core molecule (e.g., glycerol, pentaerythritol, or lysine). This core can be elaborated with PEG chains, followed by the differential functionalization of the PEG termini. For instance, a Y-shaped PEG derivative could be synthesized where one arm terminates in the bis-sulfone group and the other arm terminates in the NHS ester, providing a defined spatial arrangement of the reactive functionalities.

The PEG12 spacer imparts hydrophilicity and provides spatial separation between the conjugated molecules. broadpharm.combroadpharm.com The length of this PEG spacer is a critical parameter that can be varied to optimize the properties of the final conjugate. Commercial suppliers offer a range of Bis-sulfone-PEGn-NHS Ester analogues with different PEG lengths. axispharm.combroadpharm.combroadpharm.com

The impact of PEG length includes:

Solubility: Longer PEG chains generally impart greater water solubility to the linker and the resulting bioconjugate, which can be crucial when working with hydrophobic molecules. labshake.com

Steric Hindrance: The length of the spacer arm can influence the accessibility of the reactive ends. A longer PEG chain may be necessary to overcome steric hindrance when conjugating to a sterically crowded site on a protein. Conversely, a very long and flexible chain might lead to undesirable intramolecular reactions or interactions.

Synthesis Accessibility: From a synthetic standpoint, working with monodisperse, long-chain PEGs can be challenging. As the chain length increases, the material can become more viscous and difficult to handle. windows.net Purification by HPLC may also become more complex due to broader peaks associated with longer, more flexible polymers. The choice of solvents for reaction and purification must be carefully considered to ensure complete dissolution of the longer-chain PEG intermediates.

The table below lists several available analogues, highlighting the variation in PEG chain length.

Compound NameNumber of PEG Units (n)
Bis-sulfone-PEG4-NHS Ester4
Bis-sulfone-PEG8-NHS Ester8
Bis-sulfone-PEG9-NHS Ester9
This compound 12

This is an interactive data table based on the text.

Bioconjugation Mechanisms, Kinetics, and Methodological Optimization

Detailed Reactivity Profile and Chemo-selectivity of Bis-sulfone-PEG12-NHS Ester

The heterobifunctional nature of this compound allows for sequential or simultaneous conjugation to different functional groups, a property defined by the distinct reactivity of its bis-sulfone and N-hydroxysuccinimide (NHS) ester moieties.

The bis-sulfone group is specifically designed for the rebridging of disulfide bonds in proteins and peptides. nih.gov This process involves the initial reduction of a native disulfide bond to yield two free cysteine thiol groups. The bis-sulfone reagent then acts as a bis-alkylating agent, selectively reacting with the two cysteine sulfur atoms. broadpharm.comcreative-biolabs.comcreative-biolabs.com

The reaction proceeds through a sequential addition-elimination mechanism. nih.gov Under neutral or slightly basic pH conditions, the bis-sulfone is activated in situ to form a reactive monosulfone intermediate through the elimination of a sulfinic acid. nih.govresearchgate.net This α,β-unsaturated monosulfone then undergoes a Michael addition with one of the cysteine thiols. The proximity of the second thiol from the original disulfide bond facilitates a rapid intramolecular reaction, completing the rebridging and forming a stable three-carbon bridge between the two cysteine residues. nih.govvectorlabs.com This covalent rebridging restores the structural integrity of the protein. nih.govvectorlabs.com The reaction is generally efficient, with disulfide rebridging often completed within an hour at room temperature and pH 7.4. ucl.ac.uk

The kinetics of this reaction are influenced by pH. While slightly basic conditions (pH > 8) can promote the formation of the reactive monosulfone, they can also lead to side reactions with water in the absence of thiols. nih.gov Therefore, bioconjugation is typically performed at a slightly basic pH. nih.gov For biomolecules that are less stable in alkaline solutions, the reaction can be carried out at an acidic pH, but this may require the prior isolation of the more reactive monosulfone intermediate. nih.gov

ParameterDescriptionTypical ConditionsKey Considerations
MechanismSequential Michael addition-eliminationIn situ activation to monosulfone followed by reaction with two cysteine thiolsForms a stable three-carbon bridge, restoring the disulfide linkage. nih.govvectorlabs.com
SelectivityHighly selective for the two sulfur atoms of a reduced disulfide bondReduced interchain disulfide bonds of antibodies are a common target. broadpharm.comMinimal off-target reactivity with other amino acid side chains.
KineticsGenerally rapid, with significant rebridging observed within 1 hour. ucl.ac.ukpH-dependent, with optimal rates often at slightly basic pH.The rate is enhanced by the proximity of the two cysteine residues. ucl.ac.uk
pH DependenceSlightly basic pH (e.g., 7.4) is common for in situ activation. nih.govucl.ac.ukReaction can proceed at acidic pH with isolated monosulfone. nih.govHigher pH (>8) can increase hydrolysis and side reactions. nih.gov

The N-hydroxysuccinimide (NHS) ester is a widely used reactive group for the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. lumiprobe.comthermofisher.comnih.govnih.gov The reaction mechanism involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct. glenresearch.com

The kinetics of this reaction are strongly pH-dependent. lumiprobe.cominterchim.fr The primary amine must be in its unprotonated, nucleophilic form (-NH2) to react. researchgate.net Therefore, the reaction is typically carried out in a pH range of 7.2 to 8.5. thermofisher.com At lower pH values, the amine is predominantly in its protonated, non-reactive ammonium (B1175870) form (-NH3+), which significantly slows down the reaction. lumiprobe.cominterchim.fr Conversely, at pH values above the optimal range, the rate of hydrolysis of the NHS ester increases, where water acts as the nucleophile. thermofisher.comacs.orgnih.gov This competing hydrolysis reaction can reduce the efficiency of the desired amine conjugation. lumiprobe.comthermofisher.com The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C, while it is 4-5 hours at pH 7.0 and 0°C. thermofisher.com

ParameterDescriptionTypical ConditionsKey Considerations
MechanismNucleophilic acyl substitutionAttack of a primary amine on the ester carbonyl, forming an amide bond. glenresearch.comReleases N-hydroxysuccinimide as a byproduct. thermofisher.com
SelectivityPrimarily reacts with primary amines (e.g., lysine side chains, N-terminus). lumiprobe.comnih.govSide reactions with other nucleophilic residues like serine, threonine, and tyrosine are possible but less significant under controlled conditions. researchgate.netChemoselectivity can be influenced by the local protein environment. nih.gov
KineticsReaction rate is dependent on pH, temperature, and reactant concentrations.Generally proceeds to completion within 30-60 minutes at room temperature. broadpharm.comThe rate of aminolysis is in competition with the rate of hydrolysis. acs.orgnih.gov
pH DependenceOptimal pH range is typically 7.2-8.5. thermofisher.comAt pH < 7, the reaction is slow due to amine protonation. lumiprobe.cominterchim.frAt pH > 8.5, hydrolysis of the NHS ester becomes a significant competing reaction. lumiprobe.comthermofisher.com

The concept of orthogonal reactivity is central to the utility of heterobifunctional linkers like this compound. This principle refers to the ability to control the reaction of each functional group independently and selectively with its target, without cross-reactivity. In this case, the bis-sulfone moiety is selective for reduced thiols, while the NHS ester is selective for primary amines. This orthogonality is largely achieved by controlling the reaction conditions, particularly the presence of the respective target functional groups and the pH.

Furthermore, careful control over reaction parameters such as stoichiometry, pH, and temperature, as detailed in the following sections, is essential to ensure that the conjugation occurs specifically at the intended sites and to minimize unwanted side reactions.

Optimization of Bioconjugation Parameters for this compound Mediated Reactions

The efficiency and selectivity of conjugations using this compound are highly dependent on the reaction conditions. broadpharm.comresearchgate.net Optimizing these parameters is critical to achieving the desired product with high yield and purity.

pH: As previously discussed, pH is a critical parameter for both reactive moieties. For the NHS ester, a pH between 7.2 and 8.5 is optimal to balance the nucleophilicity of the target amine with the stability of the ester to hydrolysis. thermofisher.com Buffers free of primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers, should be used to avoid competition with the intended reaction. thermofisher.combroadpharm.com For the bis-sulfone reaction, a slightly basic pH (around 7.4) is often employed to facilitate the in situ formation of the reactive monosulfone. nih.govucl.ac.uk When performing a sequential conjugation, the pH can be adjusted to favor one reaction over the other.

Temperature: NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for longer periods (e.g., 2 hours) to slow down the rate of hydrolysis. thermofisher.combroadpharm.com The bis-sulfone rebridging reaction is also commonly carried out at room temperature. ucl.ac.uk

Solvent Systems: While many bioconjugation reactions are performed in aqueous buffers, the solubility of the this compound and the biomolecule must be considered. The PEG12 spacer enhances water solubility. broadpharm.com However, if the reagent has limited aqueous solubility, a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to first dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.comthermofisher.combroadpharm.com It is important to use high-purity, amine-free DMF to prevent reaction with the NHS ester. lumiprobe.com The final concentration of the organic solvent should typically be kept low (e.g., <10%) to avoid denaturation of the protein. thermofisher.com

Achieving a specific and uniform conjugation ratio, such as the drug-to-antibody ratio (DAR) in ADCs, is essential for producing homogeneous bioconjugates with consistent properties. aacrjournals.orgnih.govnih.govaxispharm.com Stoichiometric control is achieved by carefully managing the molar ratio of the this compound to the biomolecule.

In research settings, the optimal molar excess of the labeling reagent will depend on the concentration of the biomolecule and the number of available reactive sites. For NHS ester labeling, a molar excess of the reagent is typically used to drive the reaction towards completion. interchim.fr However, an excessively large excess can lead to non-specific modifications and heterogeneity. nih.gov Therefore, the stoichiometry should be empirically determined for each specific application to achieve the desired degree of labeling.

For disulfide rebridging with the bis-sulfone moiety, a smaller excess of the reagent (e.g., 1.5 equivalents) is often sufficient due to the high efficiency of the intramolecular reaction once the first thiol has reacted. ucl.ac.uk By carefully controlling the stoichiometry, researchers can produce bioconjugates with a defined number of attached molecules, which is critical for structure-activity relationship studies and the development of well-characterized therapeutic and diagnostic agents. nih.govacs.orgtandfonline.com

Methodological Approaches to Mitigate NHS Ester Hydrolysis and Side Reactions

The primary challenge in using N-hydroxysuccinimide (NHS) esters is their susceptibility to hydrolysis in aqueous environments, a reaction that competes directly with the desired amidation of primary amines on target biomolecules. glenresearch.com Several methodological strategies are employed to minimize this hydrolysis and other side reactions, such as O-acylation of serine, threonine, and tyrosine residues. biorxiv.orgstackexchange.com

pH Control: The reaction of NHS esters with primary amines is highly pH-dependent. lumiprobe.com The optimal pH range for this reaction is typically between 7.2 and 8.5. thermofisher.com Below pH 7, the amine groups are largely protonated, rendering them poor nucleophiles and slowing the reaction rate. nih.gov Conversely, at pH levels above 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the efficiency of the conjugation reaction. lumiprobe.comthermofisher.com Therefore, maintaining the pH within a narrow, weakly alkaline range is crucial for balancing the reaction rate and the stability of the NHS ester. nih.gov

Buffer Selection: The choice of buffer is critical. Amine-containing buffers, such as Tris or glycine, are incompatible as they contain primary amines that will compete with the target biomolecule for reaction with the NHS ester. thermofisher.comnih.gov Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester coupling reactions. thermofisher.com It is also important to use buffers at a sufficient concentration to prevent a drop in pH, as the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is a weak acid. lumiprobe.com

Temperature and Reaction Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight. thermofisher.comnih.gov Lowering the temperature can help to decrease the rate of hydrolysis, which is particularly useful for sensitive biomolecules or when longer reaction times are necessary. nih.gov For example, the half-life of hydrolysis for NHS-ester compounds at pH 7.0 is 4-5 hours at 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com

Reagent Preparation and Concentration: To prevent premature hydrolysis, the this compound reagent should be dissolved in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), immediately before being added to the aqueous reaction mixture containing the biomolecule. lumiprobe.comnih.gov Using anhydrous solvents is essential, as even small amounts of water can compromise the reagent's reactivity. researchgate.net The concentration of the reactants also plays a role; higher concentrations of the target biomolecule can favor the desired conjugation reaction over the competing hydrolysis. glenresearch.com

The following table summarizes the key parameters and recommended conditions for mitigating NHS ester hydrolysis.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability. thermofisher.com
Buffer System Phosphate, Borate, Carbonate, HEPESAvoids competing primary amines present in buffers like Tris or glycine. thermofisher.comnih.gov
Temperature 4°C to Room Temperature (25°C)Lower temperatures decrease the rate of hydrolysis, extending the reagent's half-life. thermofisher.comnih.gov
Solvent for NHS Ester Anhydrous DMSO or DMFMinimizes reagent hydrolysis prior to addition to the aqueous reaction buffer. lumiprobe.com
Reaction Quenching Addition of Tris or glycineCan be used to terminate the reaction by consuming any remaining active NHS ester. thermofisher.comnih.gov

Advanced Characterization Techniques for this compound Conjugates

Following the bioconjugation reaction, a comprehensive characterization of the resulting conjugate is imperative to confirm its structure, purity, and homogeneity. This involves a suite of advanced analytical techniques.

Spectroscopic and Chromatographic Methods for Conjugate Analysis

A combination of spectroscopic and chromatographic methods is typically employed for the initial analysis of the conjugation products. These techniques are instrumental in separating the desired conjugate from unreacted starting materials and byproducts.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique for analyzing PEGylated conjugates. nih.gov

Size Exclusion Chromatography (SEC): This is often the first method used for purification and analysis. SEC separates molecules based on their hydrodynamic radius. The attachment of the this compound to a biomolecule leads to a significant increase in size, allowing for the efficient separation of the larger conjugate from the smaller, unconjugated biomolecule and excess PEG reagent. researchgate.net

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. PEGylation increases the hydrophobicity of a protein, leading to a longer retention time on an RP-HPLC column. This method is effective for assessing the purity of the conjugate. waters.com

Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC. It can resolve species with different drug-to-antibody ratios (in the context of antibody-drug conjugates) and is often used as a complementary method to IEX and SEC. nih.gov

Spectroscopic Methods: UV-Vis spectroscopy is a fundamental tool used in conjunction with chromatography. Proteins absorb light at 280 nm due to the presence of tryptophan and tyrosine residues. By monitoring the absorbance at 280 nm during a chromatographic run, the elution of protein-containing species can be tracked. nih.gov If the conjugated molecule has a unique absorbance wavelength, dual-wavelength detection can be used to confirm conjugation and quantify the components. nih.gov

The table below outlines the principles and primary applications of common chromatographic techniques for conjugate analysis.

Chromatographic MethodPrinciple of SeparationPrimary Application in Conjugate Analysis
Size Exclusion (SEC) Hydrodynamic Volume/SizeSeparation of conjugate from unreacted protein and PEG reagent.
Ion Exchange (IEX) Net Surface ChargeSeparation of species with different degrees of PEGylation and positional isomers. researchgate.net
Reversed-Phase (RP-HPLC) HydrophobicityPurity assessment and separation of conjugate from unconjugated protein. waters.com
Hydrophobic Interaction (HIC) Hydrophobicity (non-denaturing)Separation of species with different conjugation stoichiometries.

Mass Spectrometry-Based Approaches for Confirming Conjugation Sites and Stoichiometry

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of bioconjugates, providing precise information on molecular weight, conjugation stoichiometry, and the specific sites of modification. walshmedicalmedia.comrsc.org

Determining Stoichiometry (Degree of Conjugation): Intact mass analysis using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS is used to determine the molecular weight of the conjugate. walshmedicalmedia.comenovatia.com By comparing the mass of the conjugate to the mass of the unconjugated biomolecule, the number of attached this compound linkers can be calculated. enovatia.com This provides the average degree of conjugation and information about the distribution of different species (e.g., mono-, di-, or multi-PEGylated products). nih.govwalshmedicalmedia.com The heterogeneity of the PEG polymer itself can complicate spectra, but high-resolution mass spectrometry (HRMS) can often resolve these complexities. rsc.org

Confirming Conjugation Sites: Identifying the exact amino acid residues where the linker has attached is crucial for understanding the conjugate's structure-activity relationship. nih.gov This is typically achieved through a "bottom-up" proteomics approach involving peptide mapping. curirx.comcreative-biolabs.com

The conjugate is proteolytically digested into smaller peptides using an enzyme such as trypsin.

The resulting peptide mixture is separated using liquid chromatography (LC).

The separated peptides are analyzed by tandem mass spectrometry (MS/MS). nih.gov

In the MS/MS analysis, peptides are fragmented, and the resulting fragment ions provide sequence information. A peptide containing the conjugated this compound will show a characteristic mass shift. By analyzing the fragmentation pattern, the specific modified amino acid (typically a lysine residue for an NHS ester) can be pinpointed. nih.govcreative-biolabs.com

The following table summarizes the application of different mass spectrometry techniques in conjugate characterization.

Mass Spectrometry TechniqueInformation Provided
Intact Mass Analysis (MALDI-TOF, ESI-MS) Average molecular weight, degree of conjugation (stoichiometry), and distribution of conjugated species. walshmedicalmedia.comenovatia.com
Peptide Mapping with LC-MS/MS Precise location of conjugation sites on the biomolecule's amino acid sequence. nih.govcurirx.com

Applications in Advanced Chemical Biology and Materials Science Research

Engineering of Protein and Peptide Conjugates Using Bis-sulfone-PEG12-NHS Ester

The specific reactivity of the bis-sulfone group towards paired thiols from a reduced disulfide bond provides a powerful method for protein and peptide modification. This approach allows for conjugation at specific sites, preserving the native protein structure and function, which is often compromised by less selective methods that target abundant residues like lysines. axispharm.comherts.ac.uk

The primary application of bis-sulfone reagents is the intramolecular re-bridging of disulfide bonds within a single protein or antibody subunit. broadpharm.comaxispharm.com This process maintains the protein's tertiary structure, which is crucial for its biological activity. axispharm.com The mechanism involves the reduction of a disulfide bond to yield two free cysteine thiols, followed by a bis-alkylation reaction with the bis-sulfone group to form a stable thioether bridge. axispharm.com

While the predominant use is for intramolecular conjugation, the bifunctional nature of crosslinkers like this compound theoretically allows for the generation of protein dimers. In such a scenario, the linker could potentially bridge two separate protein monomers, each contributing a reactive thiol group, to form a homodimer (if the proteins are identical) or a heterodimer (if they are different). However, the main utility described in research is the site-specific modification of a single protein unit by re-bridging an existing disulfide bond, which ensures the homogeneity and structural integrity of the resulting conjugate. axispharm.com

Site-specific PEGylation is a critical technique for improving the properties of therapeutic proteins and antibodies for research purposes. nih.gov Traditional PEGylation methods often target lysine (B10760008) residues, resulting in a heterogeneous mixture of products with varying PEG attachment sites and numbers, which can lead to loss of biological activity. researchgate.net

This compound overcomes this limitation by enabling PEGylation specifically at the site of a native disulfide bond. axispharm.com The process involves two key steps:

Disulfide Reduction : A selected disulfide bond in the protein or antibody is gently reduced to release the two cysteine thiols. axispharm.com

Bis-alkylation : The bis-sulfone moiety of the reagent reacts with both thiols, covalently re-bridging the bond with the PEG linker. broadpharm.comaxispharm.com

This strategy results in a homogeneous product with a single PEG chain attached at a defined location. axispharm.com This preserves the protein's native conformation and biological function while conferring the benefits of PEGylation, such as increased solubility and stability. axispharm.combroadpharm.comaxispharm.com The hydrophilic PEG12 spacer further enhances the solubility of the resulting conjugate in aqueous media. broadpharm.com

FeatureDescriptionResearch Finding
Target Site Cysteine thiols from a reduced native disulfide bond.The reagent is highly selective for the two sulfur atoms derived from a disulfide bond, such as the interchain disulfides of an antibody. broadpharm.commedkoo.com
Reaction Bis-alkylation forming a three-carbon thioether bridge.This reaction covalently re-bridges the disulfide bond, leaving the protein's structure intact. broadpharm.comherts.ac.uk
Outcome Homogeneous, site-specifically PEGylated protein.This method avoids the potential for irreversible protein denaturation and ensures that one PEG molecule is conjugated per disulfide bond. axispharm.comaxispharm.com
Advantage Preserves protein structure and biological activity.By maintaining the protein's natural folding, its function is preserved, which is a significant advantage over random conjugation methods. axispharm.comaxispharm.com

The functionalization of enzymes and antibodies is essential for creating robust probes and tools for various research assays. This compound provides a dual functionality for this purpose. The bis-sulfone end allows for site-specific attachment to an antibody or enzyme via a disulfide bond, ensuring that the protein's active or binding sites remain unobstructed.

The terminal NHS ester provides a reactive handle for attaching other molecules of interest, such as fluorescent dyes, biotin, or other small molecule probes. This allows for the creation of highly specific and functional research tools. For example, an antibody can be site-specifically PEGylated using the bis-sulfone group, and then a fluorescent dye can be attached to the NHS ester, creating a precisely labeled antibody for use in immunofluorescence or flow cytometry experiments. This method ensures a defined stoichiometry and location of the label, leading to more reliable and reproducible experimental results.

Surface Functionalization and Nanomaterial Modification via this compound

The heterobifunctional nature of this compound makes it an effective linker for attaching biomolecules to surfaces and nanomaterials. broadpharm.com The NHS ester can react with amine-functionalized surfaces, while the bis-sulfone group can capture thiol-containing biomolecules, enabling the creation of advanced biosensors, targeted delivery systems, and imaging probes.

For biosensor development, the controlled immobilization of bioreceptors (like antibodies or enzymes) on a sensor surface is critical for sensitivity and specificity. nih.gov this compound facilitates a robust and oriented immobilization strategy.

The process typically involves these steps:

Surface Activation : The biosensor surface (e.g., a gold surface or polymer-coated plate) is first functionalized with primary amine groups. nih.gov

Linker Attachment : The surface is treated with this compound. The NHS ester reacts with the surface amines, covalently attaching the linker and presenting the bis-sulfone group to the solution. nih.govkuleuven.be

Biomolecule Immobilization : A protein or antibody with a reduced disulfide bond is introduced. The bis-sulfone group reacts with the paired cysteine thiols, capturing the biomolecule and immobilizing it on the surface in a specific orientation. axispharm.com

The intervening PEG12 spacer helps to reduce non-specific binding of other molecules to the surface and extends the captured biomolecule away from the surface, enhancing its accessibility for binding events. kuleuven.be

Functionalized nanoparticles are widely researched for applications in targeted drug delivery and biomedical imaging. rsc.orgnih.gov this compound is used to conjugate targeting ligands, such as antibodies or antibody fragments, to the surface of various nanoparticles, including quantum dots and magnetic nanoparticles. broadpharm.comnih.gov

A common strategy involves nanoparticles that have been functionalized with primary amines on their surface. nih.govmdpi.com The NHS ester of the linker reacts with these amines to coat the nanoparticle. nih.gov Subsequently, a targeting protein with a reduced disulfide bond, such as an antibody fragment, is attached via the bis-sulfone group. axispharm.com This creates a targeted nanoparticle system where the ligand is attached in a site-specific and oriented manner, which can enhance its binding affinity to the target cells or tissues.

Nanoparticle TypeLinker RoleTargeting LigandResearch Application
Quantum Dots Covalently attaches biomimetic peptides to the nanoparticle surface via bis-sulfone chemistry.SARS-CoV-2 related peptides.Used to create a biomimetic of the virus to study its interaction with the blood-brain barrier. broadpharm.com
Iron Oxide Nanoparticles The NHS ester end of a PEG linker conjugates to amine groups on antibodies. nih.govTransferrin antibody.Development of a targeted drug delivery system and an MRI contrast agent. nih.gov
PLA-PEG Nanoparticles Forms PLA-PEG-bis-sulfone polymers for nanoparticle formulation.Antigen-binding fragments (Fabs).Designed for site-specific functionalization to target dendritic cells for vaccine development. researchgate.net

Creation of Biocompatible Research Scaffolds and Interfaces for Cell Culture Studies

The development of synthetic environments that mimic the natural extracellular matrix (ECM) is crucial for advancing cell culture and tissue engineering research. mdpi.com Polyethylene (B3416737) glycol (PEG)-based materials are frequently used for these applications due to their inherent biocompatibility, hydrophilicity, and resistance to non-specific protein adsorption, which minimizes unwanted cellular responses. biochempeg.comnih.gov The incorporation of this compound into these systems provides a method for creating well-defined, bioactive scaffolds.

The long, flexible PEG12 spacer helps to create a hydrophilic surface that deters the non-specific binding of proteins, ensuring that cellular interactions are dictated by specifically immobilized ligands. nih.gov The NHS ester end of the molecule can be used to covalently attach the linker to surfaces or scaffold backbones that have been functionalized with primary amines. Subsequently, the bis-sulfone group allows for the site-specific immobilization of proteins, peptides, or other biomolecules containing cysteine residues. axispharm.com This dual functionality enables the creation of precisely engineered interfaces where cell-adhesive ligands can be presented to cells in a controlled manner, influencing cell adhesion, proliferation, and differentiation. jenkemusa.com PEG-copolymer and PEG hydrogels serve as effective cell culture scaffolds and are used in various tissue engineering applications. biochempeg.comjenkemusa.com

PropertyBenefit for Cell Culture ScaffoldsRelevance of this compound
Biocompatibility Minimizes cytotoxicity and inflammatory responses, creating a hospitable environment for cells.The PEG component is well-established as a biocompatible material suitable for in vitro and in vivo applications. nih.gov
Hydrophilicity Maintains a hydrated state similar to natural tissue, facilitating nutrient and gas exchange.The PEG12 chain is highly hydrophilic, contributing to the water-holding capacity of the scaffold. broadpharm.com
Anti-fouling Resists non-specific adsorption of proteins, ensuring that cell interactions are mediated only by intended, immobilized ligands.PEG chains are known to create surfaces that prevent protein adhesion, providing a "blank slate" for biofunctionalization. nih.gov
Bio-functionalization Allows for the covalent attachment of specific bioactive molecules (e.g., RGD peptides) to guide cell behavior.The dual-reactive ends (bis-sulfone and NHS ester) enable controlled, site-specific conjugation of biomolecules to the scaffold. broadpharm.comaxispharm.com

Development of Novel Hydrogels and Polymeric Biomaterials

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used as biomaterials. nih.govrsdjournal.org PEG-based hydrogels are particularly prominent due to their excellent biocompatibility and tunable properties. nih.govmdpi.com this compound serves as a valuable component in the fabrication of such advanced polymeric materials, acting as a crosslinking agent or as a tether for functional molecules within the hydrogel network.

The formation of a stable hydrogel depends on the crosslinking of polymer chains into a cohesive network. This compound offers two distinct chemical handles for participating in these crosslinking reactions, enabling the fabrication of polymer networks with tailored structural and mechanical properties. rsdjournal.org

The first mechanism involves the NHS ester group, which reacts efficiently with primary amines (-NH₂) at a physiological or slightly basic pH (7-9) to form stable amide bonds. thermofisher.combroadpharm.com This reaction can be used to link the molecule to amine-functionalized PEG precursors or natural polymers like chitosan or gelatin, which possess available amine groups. researchgate.netnih.gov

The second mechanism utilizes the bis-sulfone group, a bis-alkylating agent that specifically targets two cysteine thiol groups that result from the reduction of a disulfide bond. axispharm.comaxispharm.com This reaction proceeds via bis-alkylation to form a stable, three-carbon thioether bridge, effectively rebridging the original disulfide bond. broadpharm.combroadpharm.com This is particularly useful for crosslinking polypeptide chains or for incorporating proteins into a hydrogel matrix while preserving their tertiary structure. axispharm.comaxispharm.com The ability to use these orthogonal reaction chemistries allows for precise control over the network architecture.

Reactive GroupTarget Functional GroupResulting Covalent BondKey Features of Mechanism
N-hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)AmideAmine-reactive chemistry, forms a stable bond, widely used in bioconjugation. thermofisher.combroadpharm.com
Bis-sulfone Two Thiol (-SH) groups from a reduced disulfideThioether BridgeThiol-selective, re-bridges disulfide bonds, preserves protein structure. broadpharm.comaxispharm.com

"Smart" or responsive hydrogels can change their properties, such as swelling ratio or mechanical stiffness, in response to external stimuli like changes in temperature or pH. mdpi.com These materials are valuable for creating dynamic cell culture environments or for controlled release applications. PEG-based hydrogels can be rendered responsive by copolymerizing them with stimuli-responsive monomers. mdpi.com

This compound can be used to integrate specific functionalities into these responsive networks. For example, it can be used to conjugate a temperature-sensitive polymer to a stable hydrogel backbone or to attach a specific biomolecule whose availability to encapsulated cells can be modulated by the swelling or shrinking of the hydrogel. The properties of the resulting hydrogel, including its swelling ratio and internal pore structure, can be manipulated by varying the molecular weight of the PEG chains and the crosslinking density. mdpi.com This allows for the rational design of hydrogels that can actively participate in research by changing their properties on demand.

Contributions to Advanced Diagnostic and Imaging Research Tools

The process of PEGylation, or attaching PEG chains to molecules, is a well-established strategy to improve the physicochemical properties of proteins, peptides, and nanoparticles for therapeutic and diagnostic purposes. biochempeg.comaacrjournals.orgresearchgate.net The inclusion of a PEG spacer in diagnostic reagents can enhance water solubility, increase stability, and reduce non-specific interactions. biochempeg.comresearchgate.net this compound functions as a heterobifunctional linker to facilitate the construction of sophisticated probes and platforms for research. thermofisher.com

In biological imaging, probes such as fluorescent dyes or quantum dots are often conjugated to targeting molecules like antibodies to visualize specific cells or tissues. This compound is an ideal linker for creating such conjugates. purepeg.comaxispharm.com The NHS ester can be used to react with an amine-functionalized imaging probe, while the bis-sulfone end allows for site-specific attachment to an antibody. axispharm.com This site-specific conjugation, for instance at the hinge region disulfides, ensures a uniform orientation of the antibody and minimizes interference with its antigen-binding sites, leading to more reliable imaging results. The hydrophilic PEG12 spacer improves the solubility of the entire conjugate, prevents aggregation, and provides spatial separation between the probe and the targeting molecule, which can help preserve the function of both components. thermofisher.comsmolecule.com

The performance of immunoassays, such as ELISA, and other biosensing platforms relies on the effective immobilization of capture molecules (e.g., antibodies) onto a solid surface and the reduction of non-specific background signals. nih.govbiochempeg.com this compound provides a robust method for developing such platforms.

The NHS ester group can be used to covalently attach the linker to an amine-coated microplate or sensor surface. The bis-sulfone group then allows for the highly specific and oriented immobilization of antibodies via their reduced disulfide bonds. axispharm.com This oriented attachment can enhance the sensitivity of the assay by ensuring that the antigen-binding fragments are accessible. Furthermore, the PEG12 spacer creates a hydrophilic layer on the surface that resists non-specific protein adsorption, thereby lowering the background signal and improving the signal-to-noise ratio of the assay. biochempeg.com These features contribute to the development of more sensitive and reliable analytical tools for research. nih.gov

Application AreaConjugated Molecule(s)Role of this compoundDesired Research Outcome
Cellular Imaging Fluorescent Dye + AntibodyCovalently links the dye to a specific site on the antibody, enhancing solubility and stability.Targeted and clear visualization of specific cellular structures or biomarkers. thermofisher.com
Immunoassays (e.g., ELISA) Capture Antibody + Solid Surface (e.g., microplate)Provides oriented, stable immobilization of the antibody and creates an anti-fouling surface.Increased assay sensitivity and reduced background noise for more accurate quantification of analytes. nih.govbiochempeg.com
Biosensors Biorecognition Element (e.g., enzyme, antibody) + Sensor ChipEnables specific attachment of the sensing molecule to the transducer surface while minimizing non-specific binding.Improved signal specificity and reliability for real-time detection of target molecules.

Methodological Challenges and Future Research Directions

Strategies for Overcoming Non-Specific Reactions and Enhancing Conjugation Efficiency

Achieving high efficiency and specificity is a primary goal in bioconjugation. For a heterobifunctional linker like Bis-sulfone-PEG12-NHS Ester, which possesses two distinct reactive moieties, controlling the conjugation process is critical.

Challenges:

Non-Specific Binding: Hydrophobic interactions or charge-based interactions can lead to the non-specific binding of the linker or the entire conjugate to the target biomolecule or other surfaces, potentially causing aggregation or reduced purity. biopharminternational.comnicoyalife.com

Steric Hindrance: The bulky nature of the PEG12 chain and the molecule to be conjugated can sometimes hinder the accessibility of the reactive ends to their target functional groups on the biomolecule, leading to lower conjugation efficiency. glenresearch.com

Disulfide Reduction Control: The bis-sulfone moiety requires the prior reduction of a disulfide bond to generate two free cysteine thiols for re-bridging. axispharm.com Incomplete or non-selective reduction of disulfide bonds in a protein can lead to heterogeneous products.

Strategies for Enhancement:

StrategyObjectiveKey Parameters/Methods
pH Optimization Minimize NHS ester hydrolysis and promote amine reaction.Maintain pH in the physiological range (typically 7.0-7.5) for the NHS ester-amine reaction. nih.gov Controlling pH is also critical during the disulfide reduction step. biopharminternational.com
Reactant Concentration Drive the reaction towards product formation.Increasing the molar ratio of the linker to the biomolecule can improve yields, but excess linker may require more rigorous purification. nih.gov Higher concentrations of the target biomolecule can also enhance coupling efficiency. researchgate.net
Buffer Composition Avoid competing reactions.Use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, to prevent reaction with the NHS ester. glenresearch.com
Blocking Agents Reduce non-specific binding.Additives like Bovine Serum Albumin (BSA) can block non-specific protein-protein interactions, while non-ionic surfactants such as Tween 20 can disrupt hydrophobic interactions. nicoyalife.com
Salt Concentration Mitigate charge-based interactions.Increasing the ionic strength of the buffer with salts like NaCl can create a shielding effect, preventing unwanted electrostatic interactions between charged molecules and surfaces. nicoyalife.com
Sequential Conjugation Ensure controlled, site-specific labeling.Perform the conjugation in a stepwise manner. First, react the NHS ester with the amine-containing molecule, purify the intermediate, and then react the bis-sulfone end with the reduced disulfide on the second molecule.

Considerations for Scale-Up Synthesis and Bioconjugation of this compound for Large-Scale Research Endeavors

Transitioning from small-scale laboratory synthesis to large-scale production for preclinical or clinical research presents significant challenges. adcreview.com The complexities associated with antibody-drug conjugate (ADC) production are particularly relevant, as these processes involve handling large and small molecules, potent compounds, and complex purification steps. biopharminternational.comwuxixdc.com

Key considerations for the scale-up of bioconjugation processes include:

Process Parameter Control: Critical process parameters must be tightly controlled to ensure consistency and robustness between batches. sartorius.com These include reaction stoichiometry, pH, temperature, reaction and mixing times, and the order of reagent addition. biopharminternational.combiopharminternational.com

Homogeneity and Purity: The bis-sulfone linker is designed to produce homogeneous conjugates with a defined drug-to-antibody ratio (DAR), a significant advantage over random conjugation methods. axispharm.com Maintaining this homogeneity at a larger scale requires precise control over the disulfide reduction and re-bridging steps. Advanced analytical techniques are essential for continuous quality monitoring. wuxixdc.com

Aggregation Potential: Many components used in bioconjugation, particularly potent drug payloads, are hydrophobic. biopharminternational.com This increases the risk of aggregation during the manufacturing process and subsequent storage, which can reduce potency and create safety concerns. The hydrophilic PEG12 spacer in the linker helps to mitigate this, but careful formulation and process control are still necessary.

Manufacturing Environment: For therapeutic applications, bioconjugation must be performed in an aseptic environment under current Good Manufacturing Practices (cGMP). biopharminternational.com When cytotoxic payloads are involved, containment strategies are critical to ensure operator safety.

Single-Use Technology: The adoption of single-use equipment can be a valuable strategy during scale-up. biopharminternational.com It mitigates the risk of cross-contamination, which is especially important in multi-product facilities, and can solve challenges associated with cleaning difficult-to-remove hydrophobic compounds from equipment surfaces. biopharminternational.com

Integration with Automation and High-Throughput Screening Methodologies in Research

The complexity of developing novel bioconjugates has driven the adoption of automation and high-throughput screening (HTS) to accelerate research and development. bmglabtech.com These technologies allow for the rapid testing of numerous variables to identify optimal linkers, payloads, and reaction conditions. adcreview.comnih.gov

Role of Automation: Automated liquid handling systems and synthesis reactors improve the precision, reproducibility, and scalability of bioconjugation reactions. axispharm.comwikipedia.org Automation minimizes human error and allows for unattended operation, freeing up researchers' time. adcreview.commt.com This is particularly beneficial for performing Design of Experiment (DoE) studies, where multiple parameters are varied systematically to understand the process and identify optimal conditions. mt.com

High-Throughput Screening (HTS): HTS platforms enable the rapid evaluation of large libraries of antibodies, linkers, and payloads. njbio.com In the context of this compound, HTS can be used to:

Screen different antibodies to assess the accessibility of their disulfide bonds for conjugation.

Test various reaction conditions (e.g., pH, temperature, reactant ratios) to maximize conjugation efficiency.

Evaluate the stability and aggregation propensity of the resulting conjugates post-conjugation. njbio.com

Assess the impact of conjugation on the biological activity and antigen-binding affinity of an antibody. njbio.com

The integration of HTS allows for earlier de-risking of candidates and faster selection of the most promising bioconjugates for further development. njbio.com

Emerging Research Areas and Unexplored Applications of this compound

While the primary application of linkers like this compound has been in the development of ADCs, its unique properties open up numerous other research avenues. axispharm.com

Multifunctional Conjugates: The heterobifunctional nature of the linker is ideal for creating multifunctional molecules for targeted drug delivery, diagnostics, and imaging. gbibio.com For example, it could be used to link a targeting antibody to both a therapeutic agent and an imaging probe, creating a "theranostic" agent.

Antibody-Oligonucleotide Conjugates (AOCs): There is growing interest in AOCs, which combine the targeting ability of antibodies with the therapeutic potential of oligonucleotides (like siRNA or antisense oligonucleotides). gbibio.com this compound could serve as a stable linker for creating site-specific AOCs.

Bispecific Antibodies and Protein Engineering: The linker could be used to conjugate different proteins or antibody fragments, creating bispecific constructs that can bind to two different targets simultaneously. nih.gov This is a rapidly growing area in immunotherapy.

Surface Immobilization: The linker can be used to attach biomolecules to surfaces for applications such as biosensors, diagnostic arrays, or affinity chromatography. The NHS ester can react with an amine-functionalized surface, and the bis-sulfone end can then specifically capture a disulfide-containing protein.

Modulating Pharmacokinetics: Research has shown that modifying linker composition can significantly impact the in vivo performance of a conjugate. One study demonstrated that replacing PEG with hydrophilic macrocycles like cyclodextrins or crown ethers in a bis-sulfone linker architecture resulted in ADCs with enhanced efficacy compared to traditional PEG-containing linkers. nih.gov This suggests that the PEG12 component of this compound could be substituted with other moieties to fine-tune the pharmacokinetic properties of the resulting conjugate.

Future Prospects for this compound in Next-Generation Bioconjugation Chemistry and Biomolecular Engineering

The field of bioconjugation is continuously evolving, with a focus on creating more precise, stable, and effective molecular constructs. acs.orghtworld.co.uk this compound is well-aligned with several key future trends.

Advancement in Site-Specific Conjugation: The demand for homogeneous bioconjugates is driving the development of novel site-selective chemical and enzymatic methods. gbibio.comnih.govnih.gov The disulfide re-bridging strategy enabled by the bis-sulfone group is a prime example of next-generation site-specific chemistry that avoids the heterogeneity of traditional lysine-based conjugation. mdpi.com

Sophisticated Linker Design: Future linkers will be more than just simple spacers. They will be engineered with specific properties, such as cleavability in the target microenvironment, improved stability in circulation, and functionalities that enhance solubility and reduce aggregation. axispharm.comgbibio.com The modular nature of this compound allows for such engineering, where the PEG component could be altered or other functional units incorporated.

Integration with Synthetic Biology and AI: The convergence of bioconjugation with synthetic biology and artificial intelligence is set to revolutionize the field. acs.org AI and machine learning can be used to predict the optimal conjugation sites, design novel linkers with desired properties, and model the behavior of bioconjugates in silico, thereby accelerating the development cycle. axispharm.comgbibio.com

Expanding Therapeutic Modalities: The principles of bioconjugation are being applied to an expanding range of therapeutic modalities beyond ADCs, including peptide-drug conjugates, cell therapies, and gene delivery systems. acs.orgnih.gov The versatility of linkers like this compound will be crucial for the advancement of these innovative treatment approaches.

Q & A

Q. What is the primary application of Bis-sulfone-PEG12-NHS Ester in protein conjugation, and how does its structure enable selective labeling?

this compound is designed for covalent modification of reduced cysteine residues in disulfide bonds, enabling site-specific protein conjugation. The bis-sulfone group reacts with two thiols from reduced disulfide bonds, while the NHS ester targets primary amines (e.g., lysine residues), facilitating dual functionalization. The PEG12 spacer enhances solubility and reduces steric hindrance during conjugation .

  • Methodology : To confirm labeling efficiency, use SDS-PAGE with Coomassie staining or fluorescence detection (if a fluorophore is conjugated). Quantify labeling via mass spectrometry to verify modifications at cysteine and lysine residues .

Q. How does the PEG12 spacer influence the reagent’s solubility and steric effects in aqueous versus organic solvents?

The PEG12 spacer increases hydrophilicity, enabling dissolution in aqueous buffers (e.g., PBS or HEPES). However, the NHS ester moiety requires anhydrous conditions for stability; thus, organic solvents like DMF or DMSO are recommended for stock solutions. The spacer’s length balances solubility and steric interference, ensuring accessibility to target residues .

  • Methodology : Test solubility by dissolving the reagent in DMSO (10 mM stock) and diluting into reaction buffers. Monitor aggregation via dynamic light scattering (DLS) or UV-Vis turbidity assays .

Q. What are the critical storage conditions for this compound to maintain reactivity?

The reagent must be stored at -20°C in anhydrous, light-protected vials. Repeated freeze-thaw cycles degrade the NHS ester; aliquot stock solutions to avoid hydrolysis. Confirm integrity via HPLC or TLC before use .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in complex protein systems with competing nucleophiles?

Competing nucleophiles (e.g., Tris buffers or free amines) can hydrolyze the NHS ester. Use amine-free buffers (e.g., MES, pH 6.5–7.5) and maintain a 5- to 10-fold molar excess of the reagent over the protein. Adjust reaction time (1–4 hours at 4°C) to minimize non-specific labeling .

  • Methodology : Perform kinetic studies using UV-Vis spectroscopy (NHS ester hydrolysis at 260 nm) to determine optimal pH and temperature. Compare labeling efficiency via competitive assays with thiol-blocking agents (e.g., iodoacetamide) .

Q. What experimental design strategies (e.g., Taguchi method) are effective for optimizing this compound conjugation efficiency?

The Taguchi method uses orthogonal arrays to test multiple parameters (e.g., pH, temperature, molar ratio) with minimal experiments. For example, a 4-factor, 3-level L9 orthogonal array can identify optimal conditions for conjugation yield .

  • Methodology :

Define factors: pH (6.0, 7.0, 8.0), temperature (4°C, 25°C, 37°C), molar ratio (5:1, 10:1, 20:1), and reaction time (1 h, 2 h, 4 h).

Analyze signal-to-noise (S/N) ratios to prioritize factors. For instance, molar ratio may contribute >70% to yield variation (ANOVA) .

Q. How can researchers resolve contradictions in labeling efficiency between model proteins (e.g., antibodies) and membrane-bound receptors?

Membrane proteins often have restricted disulfide bond accessibility. Pre-treat samples with mild reducing agents (e.g., TCEP at 1 mM) to expose cysteine residues. Use crosslinking enhancers (e.g., 10% glycerol) to stabilize protein conformation during labeling .

  • Methodology : Compare labeling efficiency in detergent-solubilized vs. native membrane environments using flow cytometry or confocal microscopy. Validate site specificity via mutagenesis (e.g., cysteine-to-serine mutants) .

Q. What analytical techniques are essential for validating the covalent modification of this compound in heterogeneous biological samples?

  • Intact Mass Spectrometry : Confirm molecular weight shifts corresponding to bis-sulfone and PEG12 modifications.
  • Tryptic Digestion + LC-MS/MS : Map modification sites by identifying peptides with mass shifts at cysteine and lysine residues.
  • Fluorescence Polarization : Assess conformational changes post-labeling .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Variability arises from incomplete PEGylation or sulfone group oxidation. Require suppliers to provide NMR and HPLC purity data (>95%). Validate each batch via MALDI-TOF to confirm molecular weight and PEG chain integrity .

Q. What statistical approaches are recommended for analyzing discrepancies in conjugation efficiency across replicate experiments?

Use multivariate regression to account for confounding variables (e.g., temperature fluctuations, reagent hydrolysis). Apply Grubbs’ test to identify outliers in yield data. Normalize results to internal controls (e.g., unmodified protein standards) .

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